molecular formula C10H9ClN2O B14075006 1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one

1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one

Cat. No.: B14075006
M. Wt: 208.64 g/mol
InChI Key: NWGXKXYZBVTHNX-UHFFFAOYSA-N
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Description

1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one is a chemical compound with the molecular formula C10H9ClN2O. It is known for its unique structure, which includes an amino group, a cyano group, and a chloropropanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free reactions or the use of microwave irradiation to enhance reaction efficiency and yield. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound’s cyano group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .

Biological Activity

1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H10ClN3O
  • Functional Groups :
    • Amino group (-NH2)
    • Cyano group (-C≡N)
    • Chloropropanone moiety

These functional groups contribute to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The amino and cyano groups enhance its nucleophilic and electrophilic properties, allowing it to form active intermediates that can engage in biochemical reactions. This interaction is crucial for its potential pharmacological effects, including:

  • Inhibition of specific enzymes
  • Modulation of receptor activity
  • Induction of apoptosis in cancer cells

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves apoptosis induction, as indicated by increased caspase activity in treated cells.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The presence of the amino group is believed to play a role in modulating inflammatory responses, although specific pathways require further investigation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of various derivatives against human cancer cell lines. The results indicated IC50 values in the micromolar range, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights :
    • Flow cytometry analysis revealed that treatment with this compound leads to cell cycle arrest and apoptosis in cancer cells. The presence of electron-withdrawing groups at specific positions on the aromatic ring was found to enhance biological activity significantly .
  • Comparative Analysis :
    • A comparative study highlighted structural analogs of this compound, noting variations in biological activity based on functional group positioning. For example:
Compound NameStructural FeaturesUnique Aspects
1-(3-Amino-5-cyanophenyl)-1-chloropropan-2-oneCyano group at position 5Altered reactivity profile
1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-oneMethoxy group instead of cyanoPotentially different biological effects
1-(3-Amino-4-cyanophenyl)-1-chloropropan-2-oneVariation in cyano group positionImpact on enzyme inhibition

These findings underscore the importance of structural modifications in enhancing or diminishing biological activities.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-amino-6-(1-chloro-2-oxopropyl)benzonitrile

InChI

InChI=1S/C10H9ClN2O/c1-6(14)10(11)7-3-2-4-9(13)8(7)5-12/h2-4,10H,13H2,1H3

InChI Key

NWGXKXYZBVTHNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)N)C#N)Cl

Origin of Product

United States

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